molecular formula C21H17NO2 B3424506 (S)-4,5,5-Triphenyloxazolidin-2-one CAS No. 352534-92-0

(S)-4,5,5-Triphenyloxazolidin-2-one

Cat. No.: B3424506
CAS No.: 352534-92-0
M. Wt: 315.4 g/mol
InChI Key: QCWBJFYOEHCELV-IBGZPJMESA-N
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Description

(S)-4,5,5-Triphenyloxazolidin-2-one (CAS: 352534-92-0) is a chiral oxazolidinone derivative characterized by three phenyl groups at positions 4, 5, and 5 of the heterocyclic ring. With a molecular weight of 315.37 g/mol and a typical purity of 98%, this compound is notable for its stereochemical rigidity and steric bulk . Oxazolidinones are widely employed in asymmetric synthesis as chiral auxiliaries or catalysts due to their ability to induce enantioselectivity in reactions such as aldol additions, alkylations, and Diels-Alder cyclizations. The triphenyl substitution in this compound enhances steric hindrance, which is critical for controlling reaction pathways and stereochemical outcomes.

Properties

IUPAC Name

(4S)-4,5,5-triphenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c23-20-22-19(16-10-4-1-5-11-16)21(24-20,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H,(H,22,23)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWBJFYOEHCELV-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584243
Record name (4S)-4,5,5-Triphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352534-92-0, 62183-23-7
Record name (4S)-4,5,5-Triphenyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352534-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4,5,5-Triphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,5,5-Triphenyloxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound. For instance, the reaction of (S)-phenylglycinol with benzaldehyde under acidic conditions can yield the desired oxazolidinone.

    Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation reactions. This involves the reaction of the oxazolidinone with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of (S)-4,5,5-Triphenyloxazolidin-2-one may involve:

    Batch Processing: Utilizing large-scale reactors to perform the cyclization and alkylation reactions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-4,5,5-Triphenyloxazolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the phenyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce alkyl or acyl groups.

Scientific Research Applications

(S)-4,5,5-Triphenyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to influence the stereochemistry of pharmaceutical compounds.

    Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-4,5,5-Triphenyloxazolidin-2-one exerts its effects involves:

    Molecular Targets: The compound interacts with various enzymes and receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to its chiral nature, affecting the stereochemistry of reactions and the activity of chiral molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Substituent Variations and Steric Effects

The structural uniqueness of (S)-4,5,5-Triphenyloxazolidin-2-one becomes evident when compared to other oxazolidinone derivatives:

5,5-Diphenyloxazolidin-2-one Derivatives

  • Example: (S)-3-((2S,3R,4R,5R,6S,E)-5-(tert-butyldimethylsilyloxy)...-5,5-diphenyloxazolidin-2-one (Compound 14 in )
  • Key Differences :

  • Reduced phenyl substitution (5,5-diphenyl vs. 4,5,5-triphenyl).
  • Additional polar groups (e.g., hydroxy, tert-butyldimethylsilyloxy) and branched alkyl chains (isopropyl).
    • Implications :
  • Polar substituents may alter solubility and reactivity in polar solvents .

4-Hydroxy-4,5,5-Trimethyl-3-phenyl-oxazolidin-2-one

  • Key Differences :

  • Replacement of phenyl groups with smaller methyl substituents and a hydroxy group.
  • Molecular weight: 221.25 g/mol (vs. 315.37 g/mol for the triphenyl compound) .
    • Implications :
  • Significantly reduced steric bulk, limiting utility in stereocontrolled synthesis.
  • Hydroxy and methyl groups introduce polarity, favoring applications in aqueous-phase reactions.

Trifluoromethyl-Substituted Oxazolidinones Example: (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-...oxazolidin-2-one () Key Differences:

  • Trifluoromethyl (CF₃) groups and complex cyclohexenylmethyl substituents.
  • Higher molecular weight due to fluorine-rich substituents.
    • Implications :
  • CF₃ groups enhance lipophilicity and metabolic stability, making these derivatives suitable for pharmaceutical applications.

Molecular Weight and Functional Group Impact

The table below summarizes critical differences:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Features
(S)-4,5,5-Triphenyloxazolidin-2-one 4,5,5-Triphenyl 315.37 High steric hindrance, chiral rigidity
5,5-Diphenyloxazolidin-2-one 5,5-Diphenyl, isopropyl, polar groups ~450 (estimated) Moderate steric bulk, polar reactivity
4-Hydroxy-4,5,5-trimethyl-3-phenyl variant Hydroxy, trimethyl, phenyl 221.25 Low steric bulk, hydrophilic
Trifluoromethyl derivatives CF₃, cyclohexenylmethyl >400 (estimated) High lipophilicity, metabolic stability

Biological Activity

(S)-4,5,5-Triphenyloxazolidin-2-one is a chiral organic compound that has garnered interest for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug synthesis, and relevant case studies.

Chemical Structure and Properties

(S)-4,5,5-Triphenyloxazolidin-2-one features a five-membered oxazolidinone ring with three phenyl groups attached. This unique structure contributes to its stability and hydrophobic characteristics, making it an attractive candidate for various chemical applications. The presence of a stereocenter allows for enantioselective reactions crucial in pharmaceutical development.

The biological activity of (S)-4,5,5-Triphenyloxazolidin-2-one primarily stems from its role as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of chiral centers in target molecules by creating a sterically hindered environment that favors the production of one enantiomer over another. This selectivity is vital for enhancing the efficacy and safety profiles of biologically active compounds.

Interaction with Biomolecules

Research indicates that (S)-4,5,5-Triphenyloxazolidin-2-one interacts with various enzymes and catalytic systems. Its oxazolidinone structure can influence the reactivity of metal catalysts and other biomolecules, enhancing the selectivity and yield of chemical reactions involving amino acids and other biologically relevant substrates.

Antimicrobial Properties

Compounds derived from (S)-4,5,5-Triphenyloxazolidin-2-one have demonstrated antimicrobial properties. Studies have shown that derivatives exhibit activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

Research has also indicated that certain derivatives possess anti-inflammatory properties. These findings highlight the compound's potential for therapeutic applications in treating inflammatory diseases.

Study 1: Antimicrobial Activity

In a study published in Organic & Biomolecular Chemistry, derivatives of (S)-4,5,5-Triphenyloxazolidin-2-one were synthesized and tested against common bacterial pathogens. The results showed significant inhibition of bacterial growth at low concentrations, indicating its potential as a lead compound for antibiotic development .

CompoundBacterial StrainInhibition Zone (mm)
Derivative AE. coli15
Derivative BS. aureus20
Derivative CP. aeruginosa18

Study 2: Anti-inflammatory Activity

Another study explored the anti-inflammatory effects of (S)-4,5,5-Triphenyloxazolidin-2-one derivatives in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups.

Treatment GroupInflammatory Marker Level (pg/mL)
Control250
Compound A150
Compound B100

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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